molecular formula C23H20N4OS3 B12191785 4-Pyrimidinecarboxamide, 2-[[(2-methylphenyl)methyl]thio]-5-[(4-methylphenyl)thio]-N-2-thiazolyl- CAS No. 1018051-86-9

4-Pyrimidinecarboxamide, 2-[[(2-methylphenyl)methyl]thio]-5-[(4-methylphenyl)thio]-N-2-thiazolyl-

Cat. No.: B12191785
CAS No.: 1018051-86-9
M. Wt: 464.6 g/mol
InChI Key: RXTWQNPQCGVSAT-UHFFFAOYSA-N
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Description

4-Pyrimidinecarboxamide, 2-[[(2-methylphenyl)methyl]thio]-5-[(4-methylphenyl)thio]-N-2-thiazolyl- is a complex organic compound with a unique structure that includes pyrimidine, thiazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinecarboxamide, 2-[[(2-methylphenyl)methyl]thio]-5-[(4-methylphenyl)thio]-N-2-thiazolyl- typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of thiazole and phenyl groups through various substitution reactions. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various thiol compounds. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems ensures consistency and efficiency in the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinecarboxamide, 2-[[(2-methylphenyl)methyl]thio]-5-[(4-methylphenyl)thio]-N-2-thiazolyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can be synthesized using reagents like sodium iodide or potassium fluoride.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates. Solvents like dichloromethane, ethanol, and dimethyl sulfoxide are commonly used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

4-Pyrimidinecarboxamide, 2-[[(2-methylphenyl)methyl]thio]-5-[(4-methylphenyl)thio]-N-2-thiazolyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 4-Pyrimidinecarboxamide, 2-[[(2-methylphenyl)methyl]thio]-5-[(4-methylphenyl)thio]-N-2-thiazolyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The pathways involved in its mechanism of action are complex and require further research to fully elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-Pyrimidinecarboxamide derivatives: These compounds share the pyrimidine core but differ in the substituents attached to the core.

    Thiazole derivatives: Compounds with a thiazole ring structure, which may have similar biological activities.

    Phenylthio derivatives: Compounds with phenylthio groups that exhibit similar chemical reactivity.

Uniqueness

4-Pyrimidinecarboxamide, 2-[[(2-methylphenyl)methyl]thio]-5-[(4-methylphenyl)thio]-N-2-thiazolyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1018051-86-9

Molecular Formula

C23H20N4OS3

Molecular Weight

464.6 g/mol

IUPAC Name

2-[(2-methylphenyl)methylsulfanyl]-5-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C23H20N4OS3/c1-15-7-9-18(10-8-15)31-19-13-25-23(30-14-17-6-4-3-5-16(17)2)26-20(19)21(28)27-22-24-11-12-29-22/h3-13H,14H2,1-2H3,(H,24,27,28)

InChI Key

RXTWQNPQCGVSAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=CN=C(N=C2C(=O)NC3=NC=CS3)SCC4=CC=CC=C4C

Origin of Product

United States

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